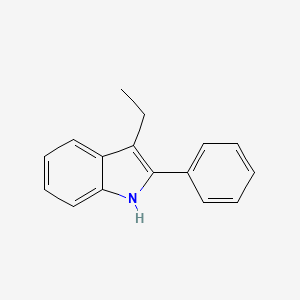

1H-Indole, 3-ethyl-2-phenyl-

Description

Indole (B1671886) Scaffold as a Privileged Structure in Chemical Sciences

The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. The indole scaffold is a quintessential example of such a structure. Its ability to serve as a template for the design of ligands for a diverse range of receptors and enzymes has cemented its importance in drug discovery. This promiscuity is attributed to the indole ring's unique combination of features: a hydrogen bond donor (the N-H group), a hydrophobic surface, and an electron-rich π-system that can participate in various non-covalent interactions.

The versatility of the indole scaffold is further enhanced by the numerous positions on the ring that can be readily functionalized, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This has led to the development of a multitude of indole-containing drugs with a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, anti-viral, and anti-psychotic agents.

Research Trajectories of Substituted Indole Systems with a Focus on 1H-Indole, 3-ethyl-2-phenyl-

The substitution pattern on the indole ring plays a critical role in determining the biological activity and physicochemical properties of the resulting derivative. Research into substituted indole systems has followed several key trajectories, including the exploration of mono- and di-substituted indoles, as well as the development of complex fused-ring systems. Among the vast landscape of substituted indoles, 2,3-disubstituted indoles have garnered significant attention due to their prevalence in biologically active natural products and pharmaceuticals.

The compound 1H-Indole, 3-ethyl-2-phenyl- (CAS No. 53475-25-5) is a representative example of a 2,3-disubstituted indole. The presence of a phenyl group at the 2-position and an ethyl group at the 3-position creates a specific steric and electronic environment that can influence its interactions with biological targets. Research into such compounds often involves their synthesis, characterization, and evaluation of their biological potential.

Physicochemical Properties of 1H-Indole, 3-ethyl-2-phenyl-

| Property | Value |

| Molecular Formula | C₁₆H₁₅N |

| Molecular Weight | 221.297 g/mol |

| LogP | 4.39730 |

| Boiling Point | 418.8°C at 760 mmHg |

| Density | 1.106 g/cm³ |

This data is based on publicly available chemical information.

The synthesis of 2,3-disubstituted indoles like 1H-Indole, 3-ethyl-2-phenyl- can be achieved through various synthetic methodologies. A common and classical approach is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an appropriate ketone or aldehyde. In the case of 1H-Indole, 3-ethyl-2-phenyl-, the likely precursors for a Fischer synthesis would be phenylhydrazine and 1-phenyl-2-butanone.

While specific, in-depth research focused solely on 1H-Indole, 3-ethyl-2-phenyl- is not extensively documented in readily available literature, the broader class of 2-phenylindole (B188600) derivatives has been the subject of numerous studies. These investigations have revealed a range of biological activities, including anti-inflammatory and anti-cancer properties. For instance, certain 2-phenylindole derivatives have shown potent anti-inflammatory effects, in some cases exceeding that of the well-known non-steroidal anti-inflammatory drug (NSAID), indomethacin . Furthermore, various 2-phenylindole derivatives have demonstrated anti-proliferative effects against a variety of cancer cell lines .

The research trajectory for a specific compound like 1H-Indole, 3-ethyl-2-phenyl- would typically involve:

Synthesis and Optimization: Developing efficient and scalable synthetic routes to the compound and its analogs.

Spectroscopic and Structural Characterization: Confirming the molecular structure using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological Screening: Evaluating the compound's activity against a panel of biological targets to identify potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related compounds to understand how structural modifications impact biological activity.

Although detailed research findings for 1H-Indole, 3-ethyl-2-phenyl- are not abundant in the public domain, its structural similarity to other biologically active 2,3-disubstituted indoles suggests that it could be a valuable candidate for further investigation in various therapeutic areas. The continued exploration of such substituted indole systems is a testament to the enduring academic and practical significance of indole chemistry.

Structure

3D Structure

Properties

CAS No. |

53475-25-5 |

|---|---|

Molecular Formula |

C16H15N |

Molecular Weight |

221.30 g/mol |

IUPAC Name |

3-ethyl-2-phenyl-1H-indole |

InChI |

InChI=1S/C16H15N/c1-2-13-14-10-6-7-11-15(14)17-16(13)12-8-4-3-5-9-12/h3-11,17H,2H2,1H3 |

InChI Key |

CMFLUPJEPONPRP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 1h Indole, 3 Ethyl 2 Phenyl

Reaction Pathway Elucidation of Indole (B1671886) Derivatization

The synthesis of the 1H-Indole, 3-ethyl-2-phenyl- core itself is a primary example of indole derivatization. The Fischer indole synthesis is a classic and robust method for preparing 2,3-disubstituted indoles. e-journals.in This reaction proceeds through a well-elucidated pathway involving the acid-catalyzed reaction of a phenylhydrazine (B124118) with a suitable ketone, in this case, 1-phenyl-2-butanone.

The mechanistic steps are as follows:

Hydrazone Formation: Phenylhydrazine reacts with 1-phenyl-2-butanone to form the corresponding phenylhydrazone.

Tautomerization: The phenylhydrazone tautomerizes to its enehydrazine form. This step is crucial as it generates the necessary ene-like reactivity.

lumenlearning.comlumenlearning.com-Sigmatropic Rearrangement: The enehydrazine undergoes a concerted pericyclic reaction, specifically a lumenlearning.comlumenlearning.com-sigmatropic rearrangement (related to the Claisen rearrangement), which forms a new carbon-carbon bond and breaks the N-N bond, yielding a di-imine intermediate.

Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto an imine carbon.

Elimination: The resulting cyclic intermediate eliminates a molecule of ammonia (B1221849) to form the final aromatic indole ring system.

Further derivatization can occur on the pre-formed indole. For instance, N-alkylation can be achieved by treating the indole with an alkyl halide in the presence of a base like potassium hydroxide. nih.gov

Table 1: Mechanistic Steps in Fischer Indole Synthesis of 1H-Indole, 3-ethyl-2-phenyl-

| Step | Reactants | Key Transformation | Intermediate |

| 1 | Phenylhydrazine, 1-phenyl-2-butanone | Condensation | Phenylhydrazone |

| 2 | Phenylhydrazone | Proton transfer | Enehydrazine |

| 3 | Enehydrazine | lumenlearning.comlumenlearning.com-Sigmatropic Rearrangement | Di-imine |

| 4 | Di-imine | Aromatization & Nucleophilic Attack | Aminoindoline derivative |

| 5 | Aminoindoline derivative | Elimination of Ammonia | 1H-Indole, 3-ethyl-2-phenyl- |

Catalytic Cycle Analysis in Metal-Mediated Processes

Transition metal catalysis, particularly with palladium, is a powerful tool for the functionalization of indole rings. tezu.ernet.in While 1H-Indole, 3-ethyl-2-phenyl- is already arylated at the C2 position, understanding the catalytic cycle for direct arylation is fundamental. These reactions typically proceed via a C-H activation mechanism.

A plausible catalytic cycle for the direct C2 arylation of an N-substituted indole with an aryl halide (Ar-X) generally involves the following stages:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (e.g., iodobenzene) to form an arylpalladium(II) intermediate. Kinetic studies suggest this step occurs before the rate-determining step. acs.org

Coordination and C-H Activation: The indole substrate coordinates to the palladium(II) center. Subsequently, the C-H bond at the 2-position is cleaved. This can occur through various pathways, such as a concerted metalation-deprotonation (CMD) mechanism, where a base assists in the removal of the proton as the palladium forms a bond with the carbon.

Reductive Elimination: The two organic groups (the aryl group from the halide and the indolyl group) are coupled, forming the C-C bond of the 2-aryl-indole product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The choice of ligands on the palladium catalyst and the base used are critical for the reaction's efficiency and regioselectivity. acs.org For N-H indoles, the presence of a base can also lead to the formation of an indolyl anion, which can participate in a different mechanistic pathway.

Table 2: Key Stages in a General Palladium-Catalyzed C2-Arylation Cycle

| Stage | Palladium Species | Key Action | Result |

| Oxidative Addition | Pd(0) | Inserts into the Ar-X bond | Ar-Pd(II)-X complex |

| C-H Activation | Ar-Pd(II)-X | Cleaves the indole C2-H bond | (Indolyl)-Pd(II)-Ar complex |

| Reductive Elimination | (Indolyl)-Pd(II)-Ar | Forms a C-C bond between indole and aryl group | 2-Aryl-Indole product and Pd(0) |

Electrophilic Aromatic Substitution Mechanisms on Indole Ring Systems

The indole ring is an electron-rich aromatic system, making it highly reactive towards electrophilic aromatic substitution (EAS). nih.gov The reaction mechanism proceeds in two main steps:

Electrophilic Attack: The π-system of the indole ring acts as a nucleophile, attacking an electrophile (E+). This is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring system. The attack forms a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or an arenium ion. masterorganicchemistry.comwikipedia.org

Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile. This is a fast step that restores the aromaticity of the indole ring, yielding the substituted product. masterorganicchemistry.com

For most indoles, electrophilic attack occurs preferentially at the C3 position. This preference is because the positive charge in the resulting Wheland intermediate can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) portion of the molecule. ic.ac.uk However, in 1H-Indole, 3-ethyl-2-phenyl-, the C3 position is blocked by the ethyl group. Consequently, electrophilic substitution is directed to other positions. The N-H proton is acidic and can be removed by a base, but substitution can also occur on the benzene ring, typically at the C4, C5, C6, or C7 positions, depending on the reaction conditions and the nature of the electrophile.

Table 3: Common Electrophilic Aromatic Substitution Reactions on Indoles

| Reaction | Electrophile (E+) | Typical Reagents | Potential Product with Substituted Indole |

| Nitration | Nitronium ion (NO₂⁺) | HNO₃ / H₂SO₄ | Nitro-1H-indole, 3-ethyl-2-phenyl- |

| Halogenation | Halonium ion (Br⁺, Cl⁺) | Br₂, Cl₂, NBS, NCS | Halo-1H-indole, 3-ethyl-2-phenyl- |

| Sulfonation | Sulfur trioxide (SO₃) | Fuming H₂SO₄ | 1H-Indole, 3-ethyl-2-phenyl- sulfonic acid |

| Friedel-Crafts Acylation | Acylium ion (RCO⁺) | RCOCl / AlCl₃ | Acyl-1H-indole, 3-ethyl-2-phenyl- |

Intramolecular Cyclization Mechanisms

Intramolecular cyclization reactions are a cornerstone of indole synthesis, allowing for the construction of the heterocyclic ring from an acyclic precursor. One such method is the iodine-mediated intramolecular cyclization of enamines. organic-chemistry.orgacs.org

A plausible mechanistic pathway for forming a 2,3-disubstituted indole core via this method would proceed as follows:

Precursor Formation: An appropriate enamine precursor is synthesized, for example, from the reaction of an aniline (B41778) with a β-keto ester.

Oxidative Iodination: Elemental iodine acts as an oxidant, reacting with the enamine to generate an iodide intermediate.

Intramolecular Electrophilic Attack: The electron-rich aromatic ring of the aniline moiety performs an intramolecular Friedel-Crafts-type alkylation onto an intermediate carbon, leading to cyclization. The rate of this step can be influenced by the electronic nature of substituents on the aniline ring. acs.org

Rearomatization: The cyclized intermediate then undergoes rearomatization, typically through the elimination of a proton and hydrogen iodide (HI) under basic conditions, to yield the stable indole ring.

This transition-metal-free approach is valuable for synthesizing a variety of substituted indoles. organic-chemistry.org Similarly, palladium-catalyzed intramolecular cyclizations of precursors like 2-alkynylanilines provide another powerful route to the indole nucleus, involving steps like aminopalladation followed by reductive elimination or other quenching pathways. mdpi.comorganic-chemistry.org

Advanced Spectroscopic and Structural Characterization Techniques for 1h Indole, 3 Ethyl 2 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 1H-Indole, 3-ethyl-2-phenyl-. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, a complete assignment of proton and carbon signals can be achieved, confirming the compound's constitution.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy

The ¹H and ¹³C NMR spectra of 1H-Indole, 3-ethyl-2-phenyl- provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum, recorded in DMSO-d₆, reveals distinct signals corresponding to the indole (B1671886) N-H proton, the aromatic protons of the indole and phenyl rings, and the aliphatic protons of the ethyl group. A characteristic singlet for the N-H proton appears in the downfield region at approximately 11.10 ppm. The aromatic region displays a complex pattern of multiplets for the nine aromatic protons. Notably, two protons of the phenyl group appear as a doublet at around 7.60 ppm. amazonaws.com The ethyl group protons are observed as a quartet and a triplet, characteristic of their spin-spin coupling.

The ¹³C NMR spectrum, also recorded in DMSO-d₆, complements the ¹H NMR data by providing the chemical shifts for all 16 carbon atoms. The spectrum distinguishes between the aromatic carbons, the ethyl group carbons, and the carbons of the indole core. The nature of each carbon (quaternary, CH, CH₂, or CH₃) can be confirmed using techniques such as DEPT-135 (Distortionless Enhancement by Polarization Transfer). amazonaws.com

Table 1: ¹H NMR Spectroscopic Data for 1H-Indole, 3-ethyl-2-phenyl- (in DMSO-d₆)

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

|---|---|---|---|

| 11.10 | s | - | N-H |

| 7.60 | d | 7.5 | 2 x Ar-H (Phenyl) |

| 7.57 - 7.25 | m | - | 7 x Ar-H (Indole & Phenyl) |

| 2.84 | q | 7.6 | -CH₂- |

| 1.25 | t | 7.6 | -CH₃ |

Data sourced from a 400 MHz spectrum. amazonaws.com

Table 2: ¹³C NMR Spectroscopic Data for 1H-Indole, 3-ethyl-2-phenyl- (in DMSO-d₆)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 135.9 | Quaternary C |

| 134.7 | Quaternary C |

| 132.3 | Quaternary C |

| 128.9 | 2 x Ar-CH |

| 128.4 | 2 x Ar-CH |

| 127.4 | Ar-CH |

| 127.1 | Quaternary C |

| 121.3 | Ar-CH |

| 119.2 | Ar-CH |

| 118.8 | Ar-CH |

| 114.3 | Quaternary C |

| 111.4 | Ar-CH |

| 18.5 | -CH₂- |

| 15.3 | -CH₃ |

Data sourced from a 100 MHz spectrum. amazonaws.com

Two-Dimensional NMR Methodologies (HSQC, HMBC) for Connectivity Elucidation

While specific Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experimental data for 1H-Indole, 3-ethyl-2-phenyl- are not detailed in the surveyed literature, these techniques are instrumental for unambiguous structural confirmation.

An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra. For example, it would show a correlation between the quartet at 2.84 ppm and the carbon signal at 18.5 ppm.

An HMBC experiment would reveal longer-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity between different fragments of the molecule. For instance, correlations would be expected between the ethyl group protons and the C2 and C3 carbons of the indole ring, as well as between the N-H proton and adjacent carbons, thereby confirming the substitution pattern of the indole core.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in 1H-Indole, 3-ethyl-2-phenyl-. The analysis of the vibrational frequencies in the infrared spectrum allows for the identification of characteristic bonds.

The FT-IR spectrum of 1H-Indole, 3-ethyl-2-phenyl- is expected to show a sharp absorption band around 3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl group are expected in the 2850-2960 cm⁻¹ region. Aromatic C=C stretching vibrations will produce a series of bands in the 1450-1620 cm⁻¹ range.

Specific, though unassigned, peaks for the compound have been reported in a thin film spectrum.

Table 3: FT-IR Spectral Data for 1H-Indole, 3-ethyl-2-phenyl-

| Wavenumber (cm⁻¹) |

|---|

| 1626 |

| 1524 |

| 1446 |

| 1344 |

| 1254 |

| 1150 |

| 1110 |

| 960 |

| 890 |

| 818 |

| 763 |

| 694 |

| 532 |

Data reported from a thin film spectrum.

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For 1H-Indole, 3-ethyl-2-phenyl-, with a molecular formula of C₁₆H₁₅N, the expected monoisotopic mass is approximately 221.1204 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula. While literature mentions that HRMS data has been acquired for this compound, specific experimental values for the calculated versus found mass-to-charge ratio (m/z) were not available in the surveyed documents. amazonaws.com An HRMS analysis would be expected to yield an m/z value that is within a few parts per million (ppm) of the calculated exact mass for the protonated molecule [M+H]⁺, which would be 222.1283.

X-ray Diffraction Crystallography for Solid-State Molecular Geometry

X-ray diffraction crystallography on a single crystal provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

A comprehensive search of the scientific literature and crystallographic databases did not yield any reports on the single-crystal X-ray structure of 1H-Indole, 3-ethyl-2-phenyl-. Therefore, detailed experimental data on its solid-state molecular geometry, such as unit cell parameters, bond lengths, and torsion angles, are not available at this time. Analysis of related structures, such as substituted 2-phenylindoles, often reveals a nearly planar indole ring system with the phenyl ring at the 2-position being twisted out of the indole plane. nih.govgrowingscience.comresearchgate.netiucr.orgiucr.org

Computational and Theoretical Chemistry Approaches to 1h Indole, 3 Ethyl 2 Phenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1H-Indole, 3-ethyl-2-phenyl- and related indole (B1671886) structures, DFT calculations are instrumental in predicting molecular geometry, electronic properties, and chemical reactivity.

Detailed research findings from DFT studies on similar indole derivatives provide a framework for understanding 1H-Indole, 3-ethyl-2-phenyl-. Theoretical calculations, often using the B3LYP functional with a 6-311G basis set, can determine the optimized molecular structure, including bond lengths and angles. mdpi.com From this optimized geometry, key electronic parameters are derived.

A critical aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.comtandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a crucial parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. ajchem-a.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of electronic excitation. ajchem-a.comtandfonline.com For instance, in a study on a related indole derivative, the calculated HOMO-LUMO energy gap was 3.67 eV, indicating a potential for electron transfer within the molecule. ajchem-a.com

Quantum chemical descriptors, which are calculated using the energies of the FMOs, provide further insights into reactivity. mdpi.com These parameters quantify aspects of a molecule's behavior in chemical reactions.

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance | Reference |

|---|---|---|---|

| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO)/2 | Measures the power of an atom or group of atoms to attract electrons towards itself. | mdpi.com |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO)/2 | Measures the resistance to change in electron distribution or charge transfer. A lower hardness value indicates higher reactivity. | mdpi.com |

| Chemical Softness (S) | S = 1/η | The reciprocal of hardness; a higher softness value indicates higher reactivity. | mdpi.com |

| Electrophilicity Index (ω) | ω = χ²/2η | Measures the propensity of a species to accept electrons; a global reactivity index. | mdpi.com |

DFT calculations on various indole derivatives have successfully predicted their chemical behavior, confirming that these theoretical approaches are reliable for assessing structural and spectral properties. mdpi.comespublisher.com

Molecular Docking Simulations for Ligand-Target Interaction Prediction (In Vitro Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. ajchem-a.com This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and interaction mode with a specific biological target. For 1H-Indole, 3-ethyl-2-phenyl- and its derivatives, molecular docking helps to rationalize their potential biological activities in an in vitro context.

Studies on new 3-ethyl-1H-indole derivatives have utilized molecular docking to analyze their binding mechanisms with targets like cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. ajchem-a.comresearchgate.net In one such study, a series of synthesized compounds were docked into the active site of the COX-2 protein. ajchem-a.com The results predicted strong binding affinities, with docking scores ranging from -10.40 to -11.35 kcal/mol, which were significantly better than the reference drug meloxicam (B1676189) (-6.89 kcal/mol). ajchem-a.comresearchgate.net

The analysis of the docked poses reveals specific molecular interactions that stabilize the ligand-receptor complex. These interactions often include:

Hydrogen Bonds: Formed between the ligand and amino acid residues in the protein's active site. For example, one derivative formed H-bonds with residues such as ARG120 and TYR355 in the COX-2 active site. ajchem-a.com

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand and the protein. biointerfaceresearch.com

Pi-Interactions: Such as pi-sulfur or pi-lone pair interactions, which can further stabilize the binding.

These simulations provide a molecular-level explanation for the observed biological activity and can guide the design of more potent inhibitors. jksus.org The binding energy calculated from docking is a key indicator of the ligand's affinity for the target; a lower binding energy suggests a stronger and more stable interaction. jksus.org

Table 2: Example of Molecular Docking Results for Indole Derivatives with COX-2 Target

| Compound | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Reference |

|---|---|---|---|

| Derivative IIa | -10.40 | Not specified | ajchem-a.comresearchgate.net |

| Derivative IIb | -11.35 | ALA527, ARG120, TYR355, LYS360 | ajchem-a.comajchem-a.com |

| Derivative IIc | -10.89 | Not specified | ajchem-a.comresearchgate.net |

| Derivative IId | -10.74 | Not specified | ajchem-a.comresearchgate.net |

Conformational Analysis and Stability Studies

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable spatial arrangements of a molecule (conformers) and determining their relative energies. researchgate.net For flexible molecules like 1H-Indole, 3-ethyl-2-phenyl-, which has rotatable bonds, this analysis is crucial.

Computational methods are used to scan the potential energy surface of the molecule by systematically rotating its flexible bonds. sci-hub.se This process helps in identifying the lowest energy (most stable) conformer. sci-hub.seunicamp.br For example, a conformational analysis of 1H-Indole-3-Acetic Acid using a combination of molecular dynamics and DFT calculations identified 14 low-energy conformers. researchgate.net The relative stability of these conformers is determined by their calculated energy differences, with rotation barriers indicating the energy required to convert from one conformer to another. unicamp.br

The stability of different conformers can be influenced by intramolecular interactions, such as hydrogen bonds or steric hindrance, as well as hyperconjugative interactions revealed by Natural Bond Orbital (NBO) analysis. researchgate.netsci-hub.se The most stable conformer is the one that is most likely to be present under physiological conditions and thus responsible for the molecule's biological activity. These computational studies provide a detailed understanding of the molecule's structural preferences, which is essential for structure-activity relationship (SAR) studies. researchgate.netacs.org

Electrostatic Potential Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and identify its reactive sites. materialsciencejournal.orgresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are rich or deficient in electrons. This information is critical for predicting how the molecule will interact with other species, particularly in electrophilic and nucleophilic reactions. tandfonline.commaterialsciencejournal.org

The MEP is typically color-coded:

Red/Yellow: Represents regions of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electrons on electronegative atoms like oxygen or nitrogen. materialsciencejournal.orgresearchgate.net

Blue: Represents regions of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are often located around hydrogen atoms attached to electronegative atoms. materialsciencejournal.orgresearchgate.net

Green: Represents regions of neutral or zero potential. materialsciencejournal.org

For indole derivatives, MEP analysis can pinpoint the most reactive parts of the structure. For example, in one study, the MEP diagram showed that the oxygen atom of a carbonyl group was the most electronegative region (red), making it a likely site for electrophilic interaction. tandfonline.com Conversely, the area around the indole nitrogen's hydrogen atom often shows a positive potential (blue), identifying it as a site for nucleophilic interaction. tandfonline.com By identifying these reactive centers, MEP maps provide crucial insights for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the chemical reactivity of the molecule. researchgate.netrsc.org

In Silico Evaluation for Derivative Prioritization

In silico evaluation plays a pivotal role in modern drug discovery by enabling the rapid screening and prioritization of large numbers of virtual compounds before committing resources to their synthesis and experimental testing. mdpi.com For a promising scaffold like 2-phenyl-indole, this approach involves designing a library of derivatives by modifying various substituents on the core structure and then computationally evaluating their properties. researchgate.net

The goal is to identify derivatives with potentially improved biological activity, better pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion), and lower toxicity. biointerfaceresearch.comrsc.org Quantitative Structure-Activity Relationship (QSAR) studies, for instance, build mathematical models that correlate the chemical structure of compounds with their biological activity. biointerfaceresearch.com These models can then be used to predict the activity of new, unsynthesized derivatives.

In one study, a series of 2-phenyl-1H-indole derivatives were evaluated as potential breast cancer inhibitors. biointerfaceresearch.com Computational tools were used to predict their ADME properties, revealing that several designed ligands complied with established rules for drug-likeness (like Lipinski's rule of five) and showed good potential for oral bioavailability. biointerfaceresearch.com Similarly, computational screening of indole derivatives as potential tubulin inhibitors helped identify the most potent candidates for further development as anticancer agents. rsc.org

By combining various computational techniques like molecular docking, QSAR, and ADME prediction, researchers can effectively prioritize a small number of the most promising derivatives for synthesis, thereby streamlining the drug discovery process and increasing the likelihood of success. biointerfaceresearch.commdpi.com

Applications of 1h Indole, 3 Ethyl 2 Phenyl in Organic Synthesis and Beyond

Role as Intermediates in the Synthesis of Complex Natural Products and Pharmaceuticals

The 2,3-disubstituted indole (B1671886) framework is a common motif in many biologically active compounds. While direct total synthesis of natural products using 1H-Indole, 3-ethyl-2-phenyl- as a starting material is not extensively documented in the provided research, its derivatives have emerged as crucial intermediates in the development of new pharmaceutical agents.

Research has demonstrated the potential of 3-ethyl-1H-indole derivatives in creating selective COX-2 inhibitors, which are significant in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. ajchem-a.comresearchgate.net In one study, new 3-ethyl-1H-indole derivatives incorporating an imidazolidinone pharmacophore were synthesized and evaluated. ajchem-a.comresearchgate.net These compounds exhibited promising anti-inflammatory properties, with some derivatives showing higher predicted binding affinities to the COX-2 enzyme than the reference drug, meloxicam (B1676189). ajchem-a.com

Furthermore, derivatives such as 5-chloro-3-ethyl-1H-indole-2-carboxylic acid have been synthesized as key intermediates for cannabinoid (CB1) receptor allosteric modulators. nih.gov The synthesis involves the Friedel-Crafts acylation of a protected 5-chloro-1H-indole-2-carboxylic acid, followed by reduction and hydrolysis to yield the 3-ethyl substituted intermediate. nih.gov This intermediate is then used to create a library of carboxamide derivatives with potential therapeutic applications. nih.gov

In another example of its pharmaceutical relevance, derivatives like 4-(1-ethyl-2-phenyl-1H-indol-3-yl)-3-cyclohexene-1-carboxylic acid have been patented as complement inhibitors, highlighting their potential in modulating the immune system. google.com The synthesis of these compounds often starts from a 2-phenyl-1H-indole, which is subsequently alkylated at the nitrogen and then reacted to build the cyclohexene (B86901) carboxylic acid moiety. google.com The asymmetric hydrogenation of 2-ethyl-3-phenyl-1H-indole has also been achieved with high efficiency and stereoselectivity, yielding chiral indolines that are valuable building blocks for pharmaceuticals. chinesechemsoc.org

Building Blocks for Novel Polycyclic and Heterocyclic Systems

The reactivity of the indole core, particularly at the C3 position and the N-H bond, makes 1H-Indole, 3-ethyl-2-phenyl- and related structures excellent starting points for constructing more elaborate molecular architectures. The indole nucleus can participate in various multicomponent and cycloaddition reactions to form novel polycyclic and heterocyclic systems. rsc.orgtandfonline.com

A significant application is in the synthesis of fused heterocyclic systems. For instance, multicomponent reactions involving arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indoles can yield complex structures like 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. researchgate.net These reactions efficiently form multiple new bonds in a single step. researchgate.net

The indole scaffold is also utilized in cycloaddition reactions to create polycyclic indolines. Zn(II)-catalyzed divergent formal [3 + 2] and [4 + 2] cycloadditions of indoles with 1,2-diaza-1,3-dienes have been reported to produce functionalized polycyclic indolines. nih.govacs.org The specific reaction pathway is influenced by the substituents on the indole substrate. nih.govacs.org While these examples don't exclusively use 3-ethyl-2-phenyl-1H-indole, the principles are applicable to 2,3-disubstituted indoles for creating structurally complex and stereoselective ring systems. acs.org

The synthesis of spiroindolines represents another avenue where indole derivatives are employed as building blocks. Cascade reactions of 3-(2-isocyanoethyl)indoles with activated alkenes can lead to the formation of complex polycyclic spiroindolines. rsc.org

Development of Catalytic Ligands (if applicable based on more specific data)

The use of 1H-Indole, 3-ethyl-2-phenyl- itself as a catalytic ligand is not prominently featured in the available research. However, the broader class of 2-phenyl-3H-indole derivatives has been investigated for its potential in forming metal complexes that can act as catalysts.

One study explored the reactivity of 2-phenyl-3H-indole ligands with palladium(II) precursors to form new Pd(II)-allyl complexes. mdpi.com These complexes were then tested for their catalytic activity in allylic alkylation reactions. mdpi.com The results indicated that these indole-based ligands are active in catalyzing the formation of new carbon-carbon bonds, with a strong preference for the linear product in the alkylation of cinnamyl acetate. mdpi.com While the specific substrate in this study was not 1H-Indole, 3-ethyl-2-phenyl-, it demonstrates the potential of the 2-phenylindole (B188600) scaffold to act as a ligand in transition metal catalysis. The nitrogen atom of the indole ring can coordinate to the metal center, influencing the catalytic activity and selectivity of the resulting complex. mdpi.com Further research would be needed to explore the specific ligating properties of 1H-Indole, 3-ethyl-2-phenyl- and its potential applications in catalysis.

Mechanistic Insights into Biological Activities of 1h Indole, 3 Ethyl 2 Phenyl Analogues in Vitro Studies

Modulation of Enzyme Activity Pathways

The indole (B1671886) nucleus is a privileged structure capable of interacting with the active sites of numerous enzymes. By modifying the substitution patterns at various positions on the indole ring, researchers have developed potent and selective inhibitors for several enzyme families.

Cyclooxygenase (COX) enzymes are key mediators of inflammation through their role in converting arachidonic acid to prostaglandins. rsc.org There are two primary isoforms, COX-1, which is constitutively expressed and involved in physiological functions like protecting the gastrointestinal tract, and COX-2, which is induced during inflammation. rsc.orgnih.gov The development of selective COX-2 inhibitors is a major goal to achieve anti-inflammatory effects while minimizing gastrointestinal side effects. ajchem-a.com

Analogues of 2,3-diaryl-substituted indoles have been identified as potent COX-2 inhibitors. rsc.orgresearchgate.net The substitution pattern at the C-2 and C-3 positions of the indole scaffold is correlated with COX-2 inhibitory activity and selectivity. rsc.org For instance, a series of 2,3-diaryl-substituted indoles containing fluorine or methoxy (B1213986) groups were found to be inhibitors of the COX-2 enzyme in the low micromolar range. rsc.orgresearchgate.net Some of these compounds, such as 3e, 3f, 3g, and 3m in one study, showed 30–40% inhibition of COX-2 at a concentration of 0.1 μM. rsc.orgresearchgate.net

Molecular docking studies have elucidated the binding mechanism. A new series of 3-ethyl-1H-indole derivatives incorporating an imidazolidinone pharmacophore were designed as selective COX-2 inhibitors. ajchem-a.com Docking predicted strong binding affinities, with scores ranging from -11.35 to -10.40 kcal/mol, significantly higher than the reference drug meloxicam (B1676189) (-6.89 kcal/mol). ajchem-a.comresearchgate.net Another study on 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives found that a lead compound, S3, selectively inhibited COX-2 expression. nih.gov Docking simulations revealed that the carbonyl group of compound S3 formed a hydrogen bond with the amino acids Tyr 355 and Arg 120, a binding interaction similar to that of indomethacin. nih.gov This highlights the ability of the indole scaffold to be tailored for selective interaction within the COX-2 active site. nih.govnih.gov

| Compound Series/Name | Target | Activity/Finding | Reference |

| 2,3-Diaryl-substituted indoles (3e, 3f, 3g, 3m) | COX-2 | Displayed 30–40% inhibition at 0.1 μM concentration. | rsc.orgresearchgate.net |

| 3-Ethyl-1H-indole with imidazolidinone | COX-2 | Predicted binding affinities from -11.35 to -10.40 kcal/mol. | ajchem-a.comresearchgate.net |

| Compound S3 (acetohydrazide derivative) | COX-2 | Selectively inhibited COX-2 expression; formed H-bonds with Tyr 355 and Arg 120. | nih.gov |

| Compound 32 (N-1, C-2, C-3, C-5 substituted) | COX-2 | Showed selective COX-2 inhibition (67 ± 6% at 50 μmol/L). | nih.gov |

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, playing a critical role in regulating gene expression. researchgate.netnih.gov Their inhibition has emerged as a promising strategy in cancer therapy. researchgate.netnih.gov Indole-based compounds, particularly those incorporating a hydroxamic acid moiety, have been developed as potent HDAC inhibitors. researchgate.netnih.govtandfonline.com

The general mechanism for these inhibitors involves a structure with a "cap" group that interacts with the surface of the enzyme, a "linker" region, and a "zinc-binding group" (ZBG), such as hydroxamic acid, that chelates the essential zinc ion in the HDAC active site. tandfonline.com

In one study, a series of substituted indole-based hydroxamic acid derivatives were synthesized. researchgate.netnih.gov Compound 4o was identified as a potent inhibitor of both HDAC1 (IC50 = 1.16 nM) and HDAC6 (IC50 = 2.30 nM). researchgate.netnih.gov Another compound, 4k , showed preferential inhibition of HDAC6 (IC50 = 5.29 nM) over HDAC1 (IC50 = 115.20 nM). researchgate.netnih.gov Similarly, indole-3-butyric acid derivatives have been explored as HDAC inhibitors. tandfonline.com A lead compound from this series, I13 , exhibited significant inhibitory activity against HDAC1, HDAC3, and HDAC6 with IC50 values of 13.9, 12.1, and 7.71 nM, respectively. tandfonline.com These findings demonstrate that the indole scaffold serves as an effective cap group for designing potent and sometimes isoform-selective HDAC inhibitors. researchgate.netnih.govtandfonline.com

| Compound | Target(s) | IC50 Value | Reference |

| 4o (indole-based hydroxamic acid) | HDAC1 | 1.16 nM | researchgate.netnih.gov |

| HDAC6 | 2.30 nM | researchgate.netnih.gov | |

| 4k (indole-based hydroxamic acid) | HDAC1 | 115.20 nM | researchgate.netnih.gov |

| HDAC6 | 5.29 nM | researchgate.netnih.gov | |

| I13 (indole-3-butyric acid derivative) | HDAC1 | 13.9 nM | tandfonline.com |

| HDAC3 | 12.1 nM | tandfonline.com | |

| HDAC6 | 7.71 nM | tandfonline.com |

Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). morressier.comnih.gov Inhibition of specific PDE isoforms, such as PDE4 and PDE5, is a therapeutic strategy for inflammatory diseases and Alzheimer's disease, respectively. morressier.comarabjchem.org

Indole derivatives have been investigated as inhibitors for various PDE isoforms. A study focusing on new indole-based molecules as PDE5 inhibitors found that compounds 3A and 4A showed 72% and 77% inhibition, respectively, at a concentration of 10 µM. morressier.com This suggested that replacing a quinoline (B57606) ring with an indole ring could yield a new class of effective PDE5 inhibitors. morressier.com Another study led to the identification of an indole-containing analogue, compound 14a , as a potent PDE5 inhibitor with an IC50 of 16.11 nM. acs.org

Furthermore, novel indole-quinoxaline hybrids were designed to target PDE4. arabjchem.orgijpsr.comijpsr.info These hybrid molecules connect an indole moiety to a quinoxaline (B1680401) ring through a linker. arabjchem.orgijpsr.com Some of the synthesized compounds demonstrated in vitro inhibition of PDE4. arabjchem.org Another class of compounds, triazine-aryl-bis-indoles, were also found to inhibit PDE4 activity, with one compound showing an IC50 value comparable to the known inhibitor rolipram. rsc.org

| Compound Series/Name | Target | Activity/Finding | Reference |

| Indole-based derivatives (3A, 4A) | PDE5 | 72% and 77% inhibition at 10 µM, respectively. | morressier.com |

| Compound 14a | PDE5 | IC50 = 16.11 nM. | acs.org |

| Indole-quinoxaline hybrids | PDE4 | Showed PDE4 inhibition in vitro. | arabjchem.org |

| Triazine-aryl-bis-indoles (Compound 11) | PDE4 | IC50 = 13.03 ± 0.34 μM (comparable to rolipram). | rsc.org |

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, making it an attractive target for antimicrobial drug development. mdpi.comnih.gov Numerous studies have reported on indole analogues as potent urease inhibitors. nih.govresearchgate.nettandfonline.com

A series of indole analogues were synthesized and evaluated for their urease inhibitory potential, with many compounds showing significantly greater activity than the standard inhibitor thiourea (B124793) (IC50 = 21.86 µM). nih.govtandfonline.com For example, compounds in one study displayed IC50 values ranging from 0.60 to 30.90 µM. nih.govtandfonline.com Another study on indole-based derivatives bearing an (E)-N′-benzylidene-acetohydrazide moiety also reported IC50 values in the range of 0.60 to 30.90 μM, with the most potent analogue having a 3,4-dihydroxy substitution on the terminal phenyl ring. acs.org

The mechanism of inhibition often involves the interaction of the indole derivatives with the nickel ions in the urease active site. Molecular docking studies help to understand these binding interactions. nih.gov For N-substituted indole-3-carbaldehyde oxime derivatives, which showed potent urease inhibition, in silico studies confirmed their ability to bind to the enzyme's active site. mdpi.com Similarly, for novel indole-based hybrid oxadiazole scaffolds, the most active compound was found to inhibit the enzyme competitively, with docking results confirming interactions within the active site. rsc.org

| Compound Series/Name | Target | IC50 Value | Reference |

| Indole analogues (1-22) | Urease | 0.60 ± 0.05 to 30.90 ± 0.90 µM | nih.govtandfonline.com |

| Indole-based acetohydrazides | Urease | 0.60 to 30.90 μM | acs.org |

| Indole-3-carbaldehyde oxime (Compound 9) | Urease | 0.0345 ± 0.0008 mM | mdpi.com |

| Indole-oxadiazole hybrid (Compound 8c) | Urease | 0.0175 ± 0.0065 μM | rsc.org |

Receptor-Mediated Mechanisms

Beyond direct enzyme inhibition, 1H-Indole, 3-ethyl-2-phenyl- analogues can exert their effects by modulating the function of cellular receptors. A prominent example is their interaction with the cannabinoid receptor system.

The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor (GPCR) that is highly abundant in the central nervous system and is the primary target of endocannabinoids. mostwiedzy.pl Allosteric modulators are compounds that bind to a receptor at a site topographically distinct from the orthosteric site (where the endogenous ligand binds). nih.gov This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity and/or efficacy of the orthosteric ligand. nih.gov

Indole derivatives were among the first allosteric modulators of the CB1 receptor to be identified. nih.govresearchgate.net Specifically, indole-2-carboxamides and 2-phenyl-1H-indoles have been extensively studied. nih.govresearchgate.net The compound Org27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide) is a prototypical CB1 allosteric modulator. mostwiedzy.plnih.gov It acts as a positive allosteric modulator of agonist binding (a PAM), meaning it enhances the binding of orthosteric agonists, but functionally it acts as a negative allosteric modulator (a NAM) because it inhibits agonist-induced G-protein activation. mostwiedzy.plnih.gov

Structure-activity relationship (SAR) studies have revealed key requirements for this class of modulators. mostwiedzy.plnih.gov These include the length of the alkyl chain at the C3-position, the presence of an electron-withdrawing group at the C5-position, and the nature of substituents on the phenethyl moiety. mostwiedzy.plnih.gov For example, a propyl group at C3 is preferred for modulating ligand binding, while a hexyl group enhances the modulator's own affinity for the receptor. mostwiedzy.pl

More recently, the 2-phenylindole (B188600) derivative ZCZ011 (6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole) has been characterized as an allosteric agonist. nih.govacs.org In the absence of an orthosteric ligand, ZCZ011 can activate the CB1 receptor across multiple signaling pathways. nih.govacs.org It also demonstrates limited positive allosteric modulation by increasing the potency and efficacy of the orthosteric agonist THC in certain pathways. nih.govacs.org The discovery of such allosteric modulators opens new avenues for fine-tuning CB1 receptor signaling for therapeutic benefit while potentially avoiding the side effects associated with direct orthosteric agonists. nih.govnih.gov

| Compound | Class | Mechanism at CB1 Receptor | Reference |

| Org27569 | Indole-2-carboxamide | Positive allosteric modulator of agonist binding; Negative allosteric modulator of agonist function (G-protein activation). | mostwiedzy.plnih.gov |

| 12d (indole-2-carboxamide) | Indole-2-carboxamide | Potent positive allosteric modulator of agonist binding (α = 24.5). | mostwiedzy.pl |

| ZCZ011 | 2-Phenylindole | Allosteric agonist; Limited positive allosteric modulator of THC-induced signaling. | nih.govacs.org |

| GAT211 | 2-Phenylindole | Positive allosteric modulator. | nih.gov |

Mechanisms of Antimicrobial Action (In Vitro)

In addition to their antiproliferative properties, analogues of 1H-Indole, 3-ethyl-2-phenyl- have demonstrated significant antimicrobial activities. These compounds target essential pathways in both bacteria and fungi, making them promising scaffolds for the development of new anti-infective agents.

The antibacterial action of 2-phenylindole derivatives has been attributed to the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. omicsonline.orgomicsonline.org These enzymes are essential for bacterial survival, controlling DNA supercoiling, replication, and chromosome segregation. nih.govoup.com They represent validated targets for antibacterial drugs, and inhibitors of their ATPase activity are of significant interest. nih.govacs.org

DNA gyrase is composed of GyrA and GyrB subunits, while topoisomerase IV consists of ParC and ParE subunits. nih.gov The GyrB and ParE subunits contain the ATPase domain, which provides the energy for the enzyme's function. oup.comacs.org Research has demonstrated that 2-phenylindole derivatives can exert potent antibacterial effects against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), by inhibiting these enzymes. omicsonline.org Specific indole-containing compounds have been developed to target the GyrB subunit of Mycobacterium tuberculosis gyrase, showcasing the potential for developing species-specific or broad-spectrum antibacterial agents from this scaffold. oup.com

| Compound Class/Derivative | Target Organism(s) | Target Enzyme(s) | Reference |

| 2-Phenylindole Derivatives | MRSA, VRE | DNA Gyrase, Topoisomerase IV | omicsonline.org |

| Indole-containing inhibitors | Mycobacterium tuberculosis | DNA Gyrase (GyrB subunit) | oup.com |

| Spiro-[azetidine-2,3'-indol]-2',4(1'H)-dione | Various bacteria | Not specified, general activity | humanjournals.com |

The antifungal activity of 2-phenylindole analogues is primarily achieved through the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). omicsonline.orgomicsonline.org This enzyme is a critical component of the fungal ergosterol (B1671047) biosynthesis pathway. tandfonline.commdpi.com Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. mdpi.com

Inhibition of lanosterol 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol intermediates. tandfonline.comtandfonline.com This disrupts membrane function, increases permeability, and ultimately leads to the inhibition of fungal growth and cell death. tandfonline.comnih.gov This mechanism is the basis for the action of azole antifungal drugs, the largest class of antifungal agents in clinical use. tandfonline.comnih.gov

Several studies have designed and synthesized indole-based azole compounds, such as 2-aryl-3-azolyl-1-indolyl-propan-2-ols and 1-[(1H-indol-3-ylmethyl)methylamino] derivatives, which exhibit potent antifungal activity against pathogenic yeasts like Candida albicans. tandfonline.commdpi.comtandfonline.com The indole moiety is incorporated into the molecular structure to enhance binding to the enzyme, with the azole nitrogen coordinating to the heme iron in the active site of CYP51. mdpi.comnih.gov

| Compound Class | Fungal Strain | Mechanism of Action | Reference |

| 2-Phenylindole Derivative | Candida albicans, Aspergillus fumigatus | Inhibition of Lanosterol 14α-demethylase | omicsonline.orgomicsonline.org |

| 2-Aryl-3-azolyl-1-indolyl-propan-2-ols | Candida albicans | Inhibition of Lanosterol 14α-demethylase (CYP51) | mdpi.com |

| 1-[(1H-indol-3-ylmethyl)methylamino] derivatives | Candida albicans | Inhibition of Lanosterol 14α-demethylase | tandfonline.comtandfonline.com |

Antiviral Activity: Mechanisms of Viral Replication Suppression (e.g., HBV, HCV)

Analogues of 1H-Indole, 3-ethyl-2-phenyl- have demonstrated significant potential as antiviral agents, particularly against hepatitis B virus (HBV) and hepatitis C virus (HCV). In vitro studies reveal that the antiviral mechanisms of these indole derivatives are multifaceted, primarily targeting viral replication and entry processes.

Research into 2-phenyl indole derivatives has shown their potent anti-HBV activity, which is achieved through the inhibition of viral replication and the suppression of HBV surface antigen (HBsAg) secretion. omicsonline.orgomicsonline.org Further studies on substituted ethyl 5-hydroxy-1H-indole-3-carboxylates have identified specific structural features that enhance antiviral efficacy. For instance, the introduction of a halogen atom onto the 2-phenyl ring resulted in compounds with a greater selective inhibition of HBV DNA replication compared to the reference drug, lamivudine. researchgate.net

In the context of HCV, indole derivatives have also shown promise. The well-studied indole-containing drug, Arbidol, and its analogues exhibit inhibitory activity against HCV. nih.govgoogle.com The mechanism for Arbidol involves the inhibition of virus-induced membrane fusion, a critical step for viral entry into the host cell. nih.gov This action prevents the viral genome from being released into the cytoplasm, thereby halting the infection cycle at an early stage. Studies using HCV pseudoparticles (HCVpp) have confirmed that Arbidol inhibits the fusion of viral and cellular membranes in a dose-dependent manner for multiple genotypes. nih.gov This suggests that the indole scaffold is a key pharmacophore for targeting the HCV entry mechanism.

Table 1: Antiviral Activity of Selected Indole Analogues (In Vitro)

| Compound Class | Virus | Observed Mechanism/Effect | Reference(s) |

|---|---|---|---|

| 2-Phenyl indole derivatives | HBV | Inhibition of viral replication; Suppression of HBsAg secretion | omicsonline.org, omicsonline.org |

| Ethyl 5-hydroxy-1H-indole-3-carboxylate derivatives (with 2-phenyl halogenation) | HBV | Selective inhibition of HBV DNA replication | researchgate.net |

| Arbidol (Indole derivative) | HCV | Inhibition of virus-induced membrane fusion | nih.gov |

Anti-inflammatory Pathways Modulation (e.g., NF-κB Signaling)

The anti-inflammatory properties of 1H-Indole, 3-ethyl-2-phenyl- analogues are significantly linked to their ability to modulate key inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. The NF-κB signaling cascade is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages have demonstrated that 2-phenyl indole derivatives can effectively suppress the NF-κB signaling pathway. omicsonline.orgomicsonline.org This suppression leads to a downstream reduction in the production of key pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). omicsonline.orgomicsonline.org The molecular mechanism often involves preventing the degradation of the inhibitory protein IκBα. nih.gov In its resting state, IκBα binds to NF-κB, sequestering it in the cytoplasm. By inhibiting IκBα degradation, these indole compounds prevent the translocation of NF-κB to the nucleus, thereby blocking the transcription of inflammatory genes. nih.gov

Further mechanistic investigations have identified IκB kinase β (IKKβ) as a specific molecular target for some indole derivatives. nih.gov IKKβ is the kinase responsible for phosphorylating IκBα, which signals its degradation. By inhibiting IKKβ, compounds such as 3,5-disubstituted-indole-7-carboxamides directly interfere with the activation of the NF-κB cascade. nih.gov This targeted inhibition highlights the potential of the indole scaffold in developing specific anti-inflammatory agents. The modulation of the NF-κB pathway is a recurring theme in the anti-inflammatory action of various indole compounds, confirming its importance as a therapeutic target. nrfhh.commdpi.com

Table 2: Modulation of NF-κB Pathway by Indole Analogues (In Vitro)

| Compound Class | Experimental Model | Key Mechanistic Finding | Downstream Effect | Reference(s) |

|---|---|---|---|---|

| 2-Phenyl indole derivatives | LPS-stimulated macrophages | Suppression of NF-κB signaling | Inhibition of TNF-α and IL-6 production | omicsonline.org, omicsonline.org |

| Indole-3-carbinol (I3C) | Various cell lines | Inhibition of IκBα degradation | Inactivation of NF-κB | nih.gov |

| 3,5-Disubstituted-indole-7-carboxamides | Monocyte cell assay | Inhibition of IκB kinase β (IKKβ) | Inhibition of TNF-α production | nih.gov |

| (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide | J774 macrophages | Decreased activation of NF-κB pathway (inferred) | Inhibition of IL-1β and TNF-α production | mdpi.com |

Antioxidant Activity Mechanisms

Analogues of 1H-Indole, 3-ethyl-2-phenyl- are recognized for their significant antioxidant properties, which are primarily attributed to the radical-scavenging ability of the indole nucleus. The mechanisms underlying this activity involve direct scavenging of free radicals and inhibition of oxidative processes like lipid peroxidation.

The antioxidant capacity of these compounds is frequently evaluated using various in vitro assays. Studies on substituted 2-phenyl-1H-indoles have demonstrated potent activity in 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide (B77818) radical scavenging assays. cardiff.ac.uk The structure-activity relationship reveals that the nature and position of substituents on the 2-phenyl ring are crucial. For example, electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), on the phenyl ring have been shown to enhance antioxidant activity. omicsonline.orgunife.it Specifically, 2-(4-aminophenyl)indoles showed particularly potent superoxide radical scavenging capabilities. cardiff.ac.uk

The antioxidant action also extends to protecting cellular components from oxidative damage. Various N-substituted indole derivatives have been shown to be highly effective at inhibiting lipid peroxidation in rat liver homogenates and suppressing superoxide anion formation. nih.govresearchgate.net The protective mechanism against lipid peroxidation involves breaking the chain reaction of radical damage to lipids in cellular membranes. nih.gov The effectiveness of these compounds has been systematically evaluated through multiple assays, including the ferric reducing antioxidant power (FRAP) and oxygen radical absorbance capacity (ORAC) tests, which confirm that the number and position of hydroxyl groups on aryl substituents directly correlate with higher antioxidant activity. unife.it This body of evidence establishes that the indole scaffold, particularly when appropriately substituted, acts as a robust free radical scavenger and an inhibitor of oxidative damage.

Table 3: Antioxidant Mechanisms of Indole Analogues (In Vitro)

| Compound Class | Assay(s) | Key Mechanistic Finding | Reference(s) |

|---|---|---|---|

| Substituted 2-phenyl-1H-indoles | DPPH, Superoxide radical scavenging | Direct scavenging of free radicals | cardiff.ac.uk |

| N-substituted indole derivatives | Lipid peroxidation, Superoxide anion formation | Inhibition of lipid peroxidation and superoxide formation | nih.gov, researchgate.net |

| Arylidene-1H-indole-2-carbohydrazones | DPPH, FRAP, ORAC | Radical scavenging; activity enhanced by hydroxyl groups | unife.it |

| Indole-based melatonin (B1676174) analogues | AAPH-induced hemolysis, Lipid peroxidation | Protection against membrane lipid peroxidation | nih.gov |

Structure Activity Relationship Sar Analysis of 1h Indole, 3 Ethyl 2 Phenyl Derivatives

Influence of Substituent Nature and Position on Compound Potency and Selectivity

SAR studies on derivatives of the 1H-Indole, 3-ethyl-2-phenyl- scaffold have revealed that the nature and position of substituents on both the indole (B1671886) ring and the 2-phenyl group are critical determinants of biological activity. These modifications significantly impact the compound's ability to interact with its target, influencing both its potency and selectivity.

Substitutions on the Indole Ring

Modifications to the indole core of 2-phenyl-3-ethyl-1H-indole derivatives have a profound effect on their activity.

C3-Position: The alkyl group at the C3 position is instrumental for activity. Studies on related indole-2-carboxamides targeting the cannabinoid receptor 1 (CB1) have shown that the length of this alkyl chain significantly influences the allosteric modulation of the receptor. acs.orgacs.org While an ethyl group is a common starting point, variations in chain length can either enhance or diminish activity depending on the specific biological target. For instance, in a series of CB1 allosteric modulators, a propyl group was found to be optimal for modulating orthosteric ligand binding, whereas a hexyl group was preferred for enhancing the modulator's own binding affinity. acs.org

C5-Position: The C5 position of the indole ring is a key site for modification. In the context of CB1 receptor modulators, the presence of an electron-withdrawing group at this position is crucial for activity. acs.orgacs.org Halogens like chloro or fluoro groups are well-tolerated and can enhance potency. nih.gov For example, moving a chloro group from the C5 to the C6 position drastically reduces binding affinity. acs.org In contrast, for anti-Trypanosoma cruzi agents, small, aliphatic, electron-donating groups like methyl, ethyl, cyclopropyl, or methoxy (B1213986) at the C5 position were favored, while electron-withdrawing groups such as halogens were inactive. acs.org

Substitutions on the 2-Phenyl Ring

The substitution pattern on the 2-phenyl ring also plays a pivotal role in defining the pharmacological profile of these compounds.

Positional Importance (Ortho, Meta, Para): The position of substituents on the phenyl ring can lead to dramatic differences in potency. For CB1 allosteric modulators, the 3- and 4-positions (meta and para) show distinct preferences for substituents. The 4-position favors dialkylamino groups. nih.gov Switching a dimethylamino group from the 4- to the 3-position resulted in a complete loss of inhibitory activity. Conversely, a chloro substituent was preferred at the 3-position over the 4-position. nih.gov This suggests that the binding pocket has limited steric tolerance at the 3-position. nih.gov

Nature of the Substituent: The electronic properties and size of the substituent are critical. For CB1 modulators, electron-donating groups at the 4-position, particularly dialkylamino groups, are preferred. nih.gov The activity increases from a methylamino to a diethylamino group and then declines with further extension to a propyl group. nih.gov In a series of HIV-1 capsid inhibitors, substituting a terminal benzene (B151609) ring with a methoxy group at the para-position was favorable, while substitutions at the ortho- or meta-positions decreased activity. nih.gov Fluorine substitutions were generally well-tolerated and could maintain or increase potency. nih.gov

The following table summarizes the influence of substituent placement on the activity of 1H-indole-2-carboxamide derivatives as CB1 receptor allosteric modulators.

| Compound Modification | Position | Substituent | Effect on Potency | Reference |

| Phenyl Ring | 4-position to 3-position | Dimethylamino | Abolishment of CB1 inhibitory activity | nih.gov |

| Phenyl Ring | 4-position to 3-position | Chloro | Increased IC50 (from 2500 nM to 831 nM) | nih.gov |

| Indole Ring | C5-position to C6-position | Chloro | Drastically reduced binding affinity | acs.org |

| Phenyl Ring | 4-position | Diethylamino vs. Piperidinyl | Diethylamino analogs were generally more potent | nih.gov |

Stereochemical Implications in Biological Activity

While the core structure of 1H-Indole, 3-ethyl-2-phenyl- is achiral, the introduction of chiral centers through substitution can have significant stereochemical implications for biological activity. The specific three-dimensional arrangement of atoms in a molecule can dictate how it fits into a biological target's binding site.

In the broader context of indole derivatives, stereochemistry is a well-established factor in determining potency and selectivity. For instance, in the development of new 3-ethyl-1H-indole derivatives as potential COX-2 inhibitors, molecular docking studies are used to predict the binding affinities of different stereoisomers. ajchem-a.com These computational models help to visualize how enantiomers might interact differently with the chiral environment of the enzyme's active site. ajchem-a.comresearchgate.net Although specific studies focusing solely on the stereochemistry of 1H-Indole, 3-ethyl-2-phenyl- are not prevalent in the provided search results, the principles derived from related indole structures are directly applicable. The introduction of a stereocenter, for example by modifying the ethyl group or adding a chiral substituent to the phenyl ring or indole nucleus, would necessitate the separation and individual testing of the resulting enantiomers or diastereomers to determine which isomer possesses the desired biological activity.

Rational Design Principles Derived from SAR Studies

The wealth of data from SAR studies on 2-phenyl-1H-indole derivatives has led to the formulation of key rational design principles for developing new therapeutic agents. jksus.orgresearchgate.net These principles guide medicinal chemists in making targeted modifications to the scaffold to enhance desired properties.

Key design principles include:

Scaffold Hopping and Privileged Structures: The 2-phenyl-indole scaffold is recognized as a privileged structure, meaning it can bind to multiple receptor types. researchgate.net This allows for "scaffold hopping," where this core is used as a template to design inhibitors for new targets. nih.gov

Targeted Substitutions: SAR data provides a roadmap for targeted substitutions. For example, to develop potent CB1 allosteric modulators based on the indole-2-carboxamide scaffold, the following principles have been established:

A linear alkyl group at the C3 position is critical, with specific lengths being optimal for either binding affinity or allosteric modulation. acs.orgacs.org

An electron-withdrawing group is required at the C5 position of the indole ring. acs.org

The 4-position of the 2-phenyl ring is a key point for introducing substituents like N,N-dimethylamino groups to enhance potency. acs.orgacs.org

Linker Optimization: In derivatives where the indole core is connected to another chemical moiety, the linker's length and flexibility are crucial. For indole-2-carboxamide CB1 modulators, an ethylene (B1197577) linker between the amide and the phenyl ring is essential; shortening or elongating it abolishes activity. acs.orgacs.org

Computational Modeling: Molecular docking and other computational tools are integral to rational drug design. jksus.orgresearchgate.net They allow for the prediction of how newly designed derivatives will bind to their target, helping to prioritize which compounds to synthesize and test. ajchem-a.comresearchgate.net For example, docking studies on indolyl-imidazolone hybrids targeting the COX-2 enzyme helped to rationalize the observed in vivo anti-inflammatory activity. jksus.org

The following table outlines some rational design principles derived from SAR studies on 1H-indole derivatives for different biological targets.

| Target | Core Scaffold | Key Design Principle | Desired Outcome | Reference |

| Cannabinoid Receptor 1 (CB1) | Indole-2-carboxamide | Introduce an electron-withdrawing group at C5 and a dialkylamino group at the 4-position of the phenyl ring. Optimize C3-alkyl chain length. | Potent and selective allosteric modulation | acs.orgacs.orgnih.gov |

| Anti-Trypanosoma cruzi | 1H-Indole-2-carboxamide | Place small, electron-donating groups at the 5'-position of the indole core. | Increased potency against the parasite | acs.org |

| HIV-1 Capsid | Phenylalanine derivatives | Replace indole moiety with 4-phenyl-1,2,3-triazole via scaffold hopping. Introduce fluorine on the terminal phenyl ring. | Potent antiviral activity | nih.gov |

| COX-2 Enzyme | 2,3-Diaryl-substituted indoles | Introduce specific substituents on the C-2 and C-3 phenyl rings. | High COX-2 inhibitory activity and selectivity | rsc.org |

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of indole (B1671886) derivatives has traditionally relied on methods that are often being replaced by greener alternatives. openmedicinalchemistryjournal.comtandfonline.com Future research is increasingly focused on developing environmentally benign and efficient synthetic routes to 2,3-disubstituted indoles like 1H-Indole, 3-ethyl-2-phenyl-.

Green Chemistry Approaches:

The principles of green chemistry are being actively applied to indole synthesis to minimize environmental impact. openmedicinalchemistryjournal.comresearchgate.net This includes the use of:

Microwave Irradiation: This technique can significantly reduce reaction times and improve yields in reactions like the Fischer indole synthesis. tandfonline.comresearchgate.net

Ionic Liquids and Deep Eutectic Solvents: These can act as both solvents and catalysts, offering a recyclable and often more efficient reaction medium. openmedicinalchemistryjournal.comresearchgate.net

Catalyst-Free and Solvent-Free Reactions: Methods utilizing visible light or being conducted under solvent-free conditions represent a highly sustainable approach to synthesizing indole derivatives. openmedicinalchemistryjournal.com

Water as a Solvent: Utilizing water as a reaction medium is an economical and environmentally friendly strategy for synthesizing various indole derivatives. openmedicinalchemistryjournal.com

Catalytic Innovations:

The development of novel catalysts is pivotal for creating efficient and selective synthetic methods.

Palladium Catalysis: Palladium-catalyzed reactions, such as the annulation of internal alkynes with 2-iodoaniline (B362364) derivatives, provide a robust method for synthesizing 2,3-disubstituted indoles. acs.orgthieme-connect.com These methods often involve steps like oxidative addition, nucleopalladation, and reductive elimination. thieme-connect.com

Rhodium Catalysis: Rhodium complexes have been employed for the regioselective synthesis of indoles from arylhydrazine hydrochlorides and alkynes. molaid.com

Brønsted and Lewis Acid Catalysis: These catalysts are effective in promoting reactions such as the Friedel-Crafts reaction between indoles and aldehydes to form bis(indolyl)methanes. frontiersin.orgbeilstein-journals.org

A comparative look at various synthetic approaches is presented in the table below.

| Synthetic Method | Key Features | Advantages |

| Fischer Indole Synthesis | Cyclization of arylhydrazones. bhu.ac.inresearchgate.net | Widely applicable, can produce 2,3-disubstituted products. bhu.ac.in |

| Palladium-Catalyzed Annulation | Coupling of 2-iodoanilines with internal alkynes. acs.org | Good to excellent yields, accommodates various functional groups. acs.org |

| Green Methodologies | Use of microwaves, ionic liquids, water, or solvent-free conditions. openmedicinalchemistryjournal.comtandfonline.comresearchgate.net | Environmentally friendly, often faster with higher yields. openmedicinalchemistryjournal.comresearchgate.net |

| Brønsted Acid Catalysis | Remote C6 functionalization of 2,3-disubstituted indoles. frontiersin.org | Metal-free, good yields, and high regioselectivity. frontiersin.org |

Advanced Mechanistic Studies for Complex Chemical Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For 2,3-disubstituted indoles, research is focusing on elucidating the intricate pathways of their formation and functionalization.

Key Mechanistic Insights:

Fischer Indole Synthesis: The accepted mechanism involves the tautomeric conversion of a phenylhydrazone to an enehydrazine, followed by a openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com-sigmatropic rearrangement and cyclization. researchgate.net

Palladium-Catalyzed Reactions: The mechanism is believed to involve an initial oxidative addition of an electrophile to the palladium catalyst, followed by coordination, nucleopalladation, and reductive elimination to yield the final product. thieme-connect.com

Rhodium-Catalyzed C-H Functionalization: Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, suggest that these reactions can proceed through C-H activation and oxidative cyclization steps. nih.govrsc.org For instance, the C7-functionalization of N-acyl indoles has been theoretically investigated to understand the role of additives and substituent effects on regioselectivity. rsc.org

Catalyst-Controlled Divergent Reactions: In reactions of 2,3-disubstituted indoles with propargylic alcohols, the choice of catalyst can lead to different products. acs.org Stronger acids like TsOH can promote ring expansion to form 3H-benzo[b]azepines, while weaker chiral phosphoric acids can lead to axially chiral allenes. acs.orgbohrium.com This highlights the importance of catalyst selection in directing reaction pathways. bohrium.com

Identification of Unexplored Biological Targets and Pathways (In Vitro)

Indole derivatives are known to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. ijpsr.comomicsonline.org Future in vitro research aims to identify novel biological targets and pathways for compounds like 1H-Indole, 3-ethyl-2-phenyl- and its analogs.

Areas of Investigation:

Anticancer Activity: Substituted indoles are being screened against various cancer cell lines. nih.govmdpi.com For example, some indole derivatives have shown potent activity against breast cancer cell lines like MCF-7 and MDA-MB-468. nih.govacs.org The mechanism of action is often linked to the inhibition of key enzymes or pathways involved in cell proliferation. mdpi.com

Antiviral Activity: Indole derivatives have been investigated for their potential to inhibit various viruses. For instance, certain derivatives have shown activity against the RNA-dependent RNA polymerase (RdRp) of viruses like SARS-CoV-2.

Enzyme Inhibition: Molecular docking studies are used to predict the binding of indole derivatives to the active sites of enzymes. researchgate.net This allows for the identification of potential enzyme inhibitors, which can then be validated through in vitro assays. For example, some 2,3-disubstituted naphthalene-1,4-dione derivatives have been docked against Topoisomerase II, suggesting potential as anticancer agents. benthamdirect.com

Receptor Ligands: Derivatives of 3-(2-N,N-dimethylaminoethylthio) indole have been synthesized and evaluated as potential 5-HT6 receptor ligands. tandfonline.com

The table below summarizes some of the in vitro biological activities observed for various indole derivatives.

| Indole Derivative Type | Biological Target/Activity | Cell Line/Model |

| Indole-based sulfonohydrazides | Anticancer | MCF-7 and MDA-MB-468 breast cancer cells. nih.gov |

| 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones | Antibacterial, Anticancer | S. aureus, MRSA, various cancer cell lines. mdpi.com |

| 2-Phenyl Indole derivatives | Anti-inflammatory | Inhibition of COX enzymes. omicsonline.org |

| Indole-curcumin derivatives | Anticancer | Hep-2, A549, and HeLa cells. mdpi.com |

Development of Advanced Computational Models for Prediction and Design

Computational chemistry is an indispensable tool in modern drug discovery and materials science. For 1H-Indole, 3-ethyl-2-phenyl- and its analogs, advanced computational models are being developed to predict their properties and guide the design of new molecules with desired characteristics.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships between the chemical structure of a compound and its biological activity. jocpr.com These models are used to predict the activity of new, unsynthesized compounds. jocpr.com For example, QSAR studies have been performed on indole derivatives to predict their activity in hepatitis treatment and as SARS CoV 3CLpro inhibitors. archivepp.comnih.gov